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Compound of Interest

Compound Name: 6-Methoxydihydrosanguinarine

Cat. No.: B15589452 Get Quote

Characterization of 6-
Methoxydihydrosanguinarine: A Spectroscopic
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 6-Methoxydihydrosanguinarine, an isoquinoline alkaloid isolated from

plants of the Papaveraceae family, such as Macleaya cordata. The document details Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental

protocols, and visualizes a key signaling pathway influenced by this compound.

Spectroscopic Data for 6-
Methoxydihydrosanguinarine
The structural elucidation of 6-Methoxydihydrosanguinarine relies on the meticulous analysis

of its NMR and MS spectra. While a complete, publicly available dataset for 6-
Methoxydihydrosanguinarine is not readily found, data from the closely related compound,

dihydrosanguinarine, provides a foundational reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The following table summarizes the reported ¹H NMR data for dihydrosanguinarine,

which serves as a close structural analog to 6-Methoxydihydrosanguinarine. The primary

difference is the presence of a methoxy group at the C-6 position in 6-
Methoxydihydrosanguinarine, which would influence the chemical shifts of nearby protons,

particularly H-6.

Table 1: ¹H NMR Spectroscopic Data for Dihydrosanguinarine (500 MHz, DMSO-d₆)[1]

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.34 s -

H-4 7.55 s -

H-6 4.15 s -

H-9 6.97 d 7.9

H-10 7.42 d 8.0

H-11 7.79 d 8.5

H-12 7.58 d 8.6

OCH₂O 6.15-6.16 m -

N-CH₃ 2.57 s -

Note: For 6-Methoxydihydrosanguinarine, the singlet at 4.15 ppm (H-6) would be replaced

by a signal corresponding to the C-6 methoxy group protons and the remaining H-6 proton,

with expected shifts influenced by the electronegative oxygen atom.

Complete ¹³C NMR data for 6-Methoxydihydrosanguinarine is not readily available in the

searched literature. However, analysis of related benzophenanthridine alkaloids would be the

standard approach for assigning the carbon signals.
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering clues to its structure. The fragmentation

of benzophenanthridine alkaloids is often characterized by the stability of the aromatic core.

Table 2: Mass Spectrometry Data for 6-Methoxydihydrosanguinarine

Parameter Value

Molecular Formula C₂₁H₁₉NO₅

Molecular Weight 365.38 g/mol

Expected Fragmentation Pattern

[M+H]⁺ m/z 366

Loss of OCH₃ m/z 335

Loss of H₂O from pseudobase m/z 348

Retro-Diels-Alder fragmentations Various smaller fragments

Note: The fragmentation pattern is predicted based on the general behavior of related

alkaloids. The molecular ion peak ([M+H]⁺) is expected to be prominent. Key fragmentation

pathways would involve the loss of the methoxy group and potentially water from the

pseudobase form.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

characterization. The following are detailed methodologies for NMR and MS analysis of

isoquinoline alkaloids.

NMR Data Acquisition Protocol
Sample Preparation: Dissolve 5-10 mg of the purified 6-Methoxydihydrosanguinarine in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical and should be one in which the compound is fully soluble. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and match the probe for the specific solvent and nucleus being observed (¹H and

¹³C).

Shim the magnetic field to achieve optimal resolution and line shape.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-3 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

A relaxation delay of 2-5 seconds is recommended.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D

NMR experiments should be performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10

µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry, such as

methanol or acetonitrile.

Liquid Chromatography (LC):

Employ a reversed-phase C18 column.

Use a gradient elution with a mobile phase consisting of water (often with 0.1% formic acid

to aid ionization) and an organic solvent like acetonitrile or methanol.

The gradient will separate the analyte from any remaining impurities.

Mass Spectrometry (MS):

Utilize an electrospray ionization (ESI) source in positive ion mode, as isoquinoline

alkaloids readily form protonated molecules ([M+H]⁺).

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu) to identify

the molecular ion.

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the

precursor and subjecting it to collision-induced dissociation (CID) to generate a

fragmentation pattern. This provides structural information.

High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is

recommended to confirm the elemental composition of the parent and fragment ions.
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Data Analysis: Analyze the resulting mass spectra to determine the exact mass of the

molecular ion and to propose structures for the major fragment ions.

Signaling Pathway Visualization
Recent studies have shown that 6-Methoxydihydrosanguinarine can induce apoptosis and

autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is

a crucial regulator of cell growth, proliferation, and survival.
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 6-
Methoxydihydrosanguinarine.
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This guide provides foundational spectroscopic information and standardized protocols for the

characterization of 6-Methoxydihydrosanguinarine. The application of these methods will

enable researchers to confidently identify and further investigate the biological activities of this

promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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